molecular formula C7H9NO2 B151917 (6-Methoxypyridin-3-YL)methanol CAS No. 58584-63-7

(6-Methoxypyridin-3-YL)methanol

Cat. No. B151917
CAS RN: 58584-63-7
M. Wt: 139.15 g/mol
InChI Key: YKTYUHMWNUVAAM-UHFFFAOYSA-N
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Description

“(6-Methoxypyridin-3-YL)methanol” is a chemical compound with the molecular formula C7H9NO2 . It is used as a reactant in the preparation of various metabolites .


Molecular Structure Analysis

The molecular structure of “(6-Methoxypyridin-3-YL)methanol” consists of a pyridine ring with a methoxy group at the 6-position and a methanol group at the 3-position . The molecular weight is 139.15 .


Physical And Chemical Properties Analysis

“(6-Methoxypyridin-3-YL)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 257.8±25.0 °C at 760 mmHg, and a flash point of 109.7±23.2 °C . It is a liquid at room temperature .

Scientific Research Applications

Structural Characterization and Hydrogen Bonding

The compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide has been synthesized and structurally characterized. Its distinct molecular conformations and intermolecular hydrogen bonding patterns are of interest, showcasing different sites of protonation and hydrogen-bonded networks involving N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine molecules (Böck et al., 2021).

Ligand Exchange Reactions

Research on ligand substitution reactions involving (6-Methoxypyridin-3-YL)methanol derivatives has been conducted, particularly focusing on reactions with the complex [Et4N]3[W2(CO)6(OMe)3]. This demonstrates the reactivity of methoxide in the presence of alcohols and its applicability in chemical synthesis (Klausmeyer et al., 2003).

Surface Studies via Methanol Adsorption

Studies utilizing methanol have probed the nature of surface sites on ceria nanocrystals. This research has implications for understanding metal oxide catalysts and their interaction with alcohols like (6-Methoxypyridin-3-YL)methanol (Wu et al., 2012).

Synthesis and Crystal Structure

The synthesis and crystal structure of compounds related to (6-Methoxypyridin-3-YL)methanol, like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, have been explored. These studies contribute to the understanding of molecular and crystalline structures in organic chemistry (Percino et al., 2005).

Catalytic Applications

(6-Methoxypyridin-3-YL)methanol derivatives have been used in the synthesis of catalysts. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been synthesized and encapsulated in zeolite Y, showing promising results as reusable catalysts for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

“(6-Methoxypyridin-3-YL)methanol” is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and handling only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

(6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYUHMWNUVAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482833
Record name (6-METHOXYPYRIDIN-3-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-3-YL)methanol

CAS RN

58584-63-7
Record name (6-METHOXYPYRIDIN-3-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of methyl-6-methoxynicotinate (1) (650 g, 3.89 mol) in t-butyl methyl ether (hereinafter abbreviated as “MTBE”) (6.5 L) cooled in an ice bath was added sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol) under a nitrogen atmosphere over a period of 1.3 hours. After stirring for 20 minutes, a 3.5 N aqueous solution of sodium hydroxide (2.6 L) was added to the reaction mixture while keeping the temperature 15° C. or below. The reaction mixture was stirred at 32° C. for 45 minutes and then the organic layer was separated and the aqueous layer was re-extracted with MTBE (2.3 L). The organic layers were combined and concentrated under reduced pressure to dryness, and then toluene (1.3 L) was added to the residue and azeotropic distillation was carried out. Azeotropic distillation with toluene (1.3 L) was repeated three times to give 597 g of the title compound as a pale yellow oil (yield 100%).
Quantity
650 g
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1.45 kg
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aqueous solution
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2.6 L
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Yield
100%

Synthesis routes and methods II

Procedure details

Sodium borohydride (11.30 g, 299 mmol) was added to a solution of the methyl 6-methoxynicotinate (5.00 g, 29.9 mmol) in ethanol (100 mL) at 0° C. The reaction was allowed to warm to room temperature and stirred for 3 days. The reaction was cooled to 0° C. and quenched by slow addition of 1 N HCl until pH 4.0. The reaction mixture was concentrated to remove ethanol. The remaining aqueous solution was washed with ethyl acetate (2×), then neutralized with saturated aqueous sodium bicarbonate, then extracted with ethyl acetate (3×). The organic layers were combined, washed with brine, dried (Na2SO4), filtered and concentrated. The crude material was purified by silica chromatography (hexanes/ethyl acetate 1:1, 3:7) to give a clear oil. Mass/Yield—3.9 g/94% TLC (hexanes/ethyl acetate=1:1) Rf=0.22, UV active. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.91 (s, 3H) 4.61 (s, 2H) 6.68-6.77 (m, 1H) 7.49-7.68 (m, 1H) 8.09 (s, 1H).
Quantity
11.3 g
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reactant
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5 g
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reactant
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100 mL
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solvent
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hexanes ethyl acetate
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To lithium aluminium hydride (0.68 g, 18 mmol) suspended in dry THF (10 ml) was added dropwise a solution of methyl 6-methoxynicotinate (1 g, 6 mmol) in dry THF (5 ml). The reaction mixture was stirred for 2 h at r.t. then cooled (ice-bath) and quenched with water (2 ml) followed by the further addition of 1N NaOH (6 ml) and water (2 ml). The cold-bath was removed and the mixture stirred for 30 min at r.t., filtered and concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate (3×). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure to give a crude oil which was purified over silica gel (ethyl acetate/n-heptane 1:1): colorless oil 0.45 g (51%);
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0.68 g
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reactant
Reaction Step One
Quantity
1 g
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reactant
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Quantity
5 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-3-YL)methanol
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Reactant of Route 6
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(6-Methoxypyridin-3-YL)methanol

Citations

For This Compound
8
Citations
E Zuccarello, H Zhang, E Acquarone, D Pham… - Bioorganic & Medicinal …, 2023 - Elsevier
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways. Inhibitors of PDE5 are important therapeutics for the …
Number of citations: 4 www.sciencedirect.com
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
E Zuccarello, E Acquarone, D Pham, S Deng… - Available at SSRN … - papers.ssrn.com
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways and PDE5 inhibitors are important therapeutics for …
Number of citations: 0 papers.ssrn.com
F Slowinski, O Ben Ayad, J Vache… - The Journal of …, 2011 - ACS Publications
Azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds (X = Cl, Br) containing a pyridinyl substituent at the bridgehead position were prepared via two complementary chemical pathways…
Number of citations: 9 pubs.acs.org
M Okello, M Nishonov, P Singh, S Mishra… - Organic & …, 2013 - pubs.rsc.org
The novel HIV-1 integrase inhibitor 1, discovered in our laboratory, exhibits potent anti-HIV activity against a diverse set of HIV-1 isolates and also against HIV-2 and SIV. In addition, this …
Number of citations: 14 pubs.rsc.org
AA Bisset, A Dishington, TC Jones, GJ Clarkson… - 2019 - wrap.warwick.ac.uk
The synthesis of a series of pyridones, from their 2-hydroxypyridine or 2-methoxypyridine precursors, is described, along with studies into their reductions to saturated heterocycles. A …
Number of citations: 0 wrap.warwick.ac.uk
AA Bisset, A Dishington, T Jones, GJ Clarkson, M Wills - Tetrahedron, 2014 - Elsevier
The synthesis of a series of pyridones, from their 2-hydroxypyridine or 2-methoxypyridine precursors, is described, along with studies into their reductions to saturated heterocycles. A …
Number of citations: 6 www.sciencedirect.com
T Yamamoto, T Furusawa, A Zhumagazin… - Tetrahedron, 2015 - Elsevier
The combination of 0 valent palladium precursor and bromo-substituted 1,3-diaryl-imidazoline carbene ligand precursor such as 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-…
Number of citations: 17 www.sciencedirect.com

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